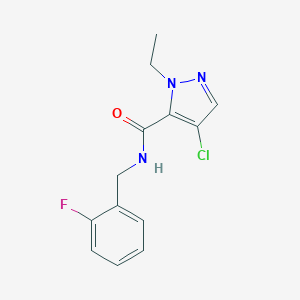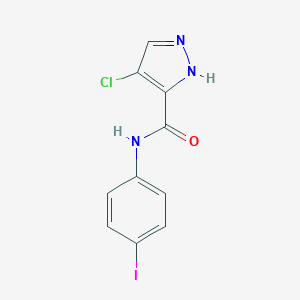![molecular formula C18H16N2O4S B213598 Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MMPI, and it is a member of the isoxazole family of compounds. MMPI is a potent inhibitor of various enzymes, and it has been shown to have a wide range of biological activities.
作用機序
The mechanism of action of MMPI involves the inhibition of enzyme activity by binding to the active site of the enzyme. MMPI has been shown to have a high affinity for certain enzymes, such as matrix metalloproteinases, which are involved in various pathological conditions, including cancer and inflammation.
Biochemical and Physiological Effects:
MMPI has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. MMPI has also been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. In addition, MMPI has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of MMPI in lab experiments is its potent inhibitory effect on various enzymes, which makes it a valuable tool for studying enzyme activity. However, one limitation of MMPI is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on MMPI. One area of research is the development of new MMPI analogs with improved potency and selectivity for specific enzymes. Another area of research is the investigation of the potential therapeutic applications of MMPI in various diseases, including cancer, inflammation, and viral infections. Finally, the neuroprotective effects of MMPI need to be further investigated to determine its potential as a therapeutic agent for neurodegenerative diseases.
合成法
The synthesis of MMPI involves the reaction of 5-methyl-3-phenyl-4-isoxazolecarboxylic acid with methyl 5-aminomethyl-3-thiophenecarboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified by column chromatography to obtain pure MMPI.
科学的研究の応用
MMPI has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have potent inhibitory effects on various enzymes, including proteases, kinases, and phosphatases. MMPI has also been shown to have anti-inflammatory, anti-tumor, and anti-viral activities.
特性
製品名 |
Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate |
|---|---|
分子式 |
C18H16N2O4S |
分子量 |
356.4 g/mol |
IUPAC名 |
methyl 5-methyl-2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H16N2O4S/c1-10-9-13(18(22)23-3)17(25-10)19-16(21)14-11(2)24-20-15(14)12-7-5-4-6-8-12/h4-9H,1-3H3,(H,19,21) |
InChIキー |
NRBNXNYTDTXIDQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(S1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C(=O)OC |
正規SMILES |
CC1=CC(=C(S1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



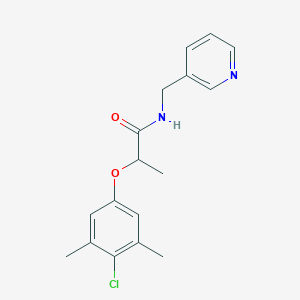
![N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213516.png)
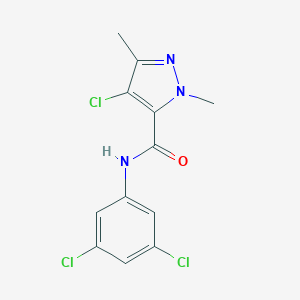
![1-{5-[(4-Fluorophenoxy)methyl]-2-furoyl}-4-(2-furoyl)piperazine](/img/structure/B213521.png)
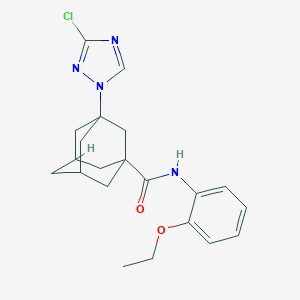
![N-[4-(1-azepanylsulfonyl)phenyl]-1,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B213524.png)
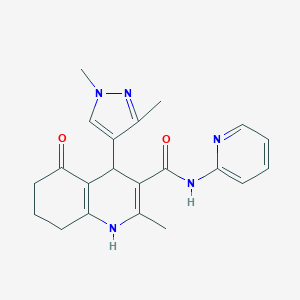
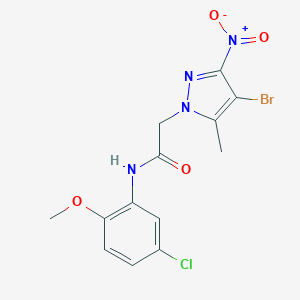
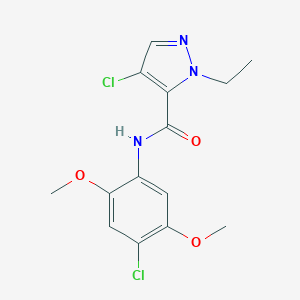
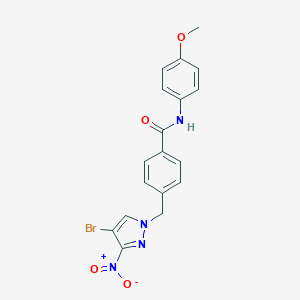
![5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213535.png)
![4-bromo-1,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213537.png)
